3-Bromo-2-methyl-2-propen-1-OL
Description
Structural Isomerism and Stereochemical Considerations of 3-Bromo-2-methyl-2-propen-1-OL
The primary stereochemical feature of this compound is E/Z isomerism, a form of stereoisomerism that arises due to the restricted rotation around the carbon-carbon double bond. savemyexams.com For E/Z isomerism to occur, each carbon atom of the double bond must be attached to two different groups. savemyexams.comsavemyexams.com In the case of this compound, the carbon at position 2 is bonded to a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). The carbon at position 3 is bonded to a bromine atom (-Br) and a hydrogen atom (-H). Since both carbons of the double bond have two different substituents, the compound can exist as two distinct geometric isomers: (E)-3-bromo-2-methyl-2-propen-1-ol and (Z)-3-bromo-2-methyl-2-propen-1-ol.
The assignment of the E and Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond based on atomic number. pages.dev The atom with the higher atomic number receives higher priority. pages.dev
Priority Assignment for this compound:
| Carbon Atom | Substituent | Atomic Number of First Atom | Priority |
| C2 | -CH₂OH | 8 (Oxygen) | High |
| -CH₃ | 6 (Carbon) | Low | |
| C3 | -Br | 35 (Bromine) | High |
| -H | 1 (Hydrogen) | Low |
Z-isomer: The Z-isomer (from the German zusammen, meaning together) has the two higher-priority groups on the same side of the double bond. pages.dev For this compound, the bromine atom and the hydroxymethyl group would be on the same side.
E-isomer: The E-isomer (from the German entgegen, meaning opposite) has the two higher-priority groups on opposite sides of the double bond. pages.dev Here, the bromine atom and the hydroxymethyl group would be on opposite sides.
The stereochemistry of the final product during synthesis can often be influenced by the reaction conditions.
Academic Relevance and Research Significance in Contemporary Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its academic relevance stems from the strategic placement of its three functional groups—the hydroxyl group, the alkene, and the vinyl bromide—which can be manipulated selectively in various chemical reactions. This trifunctionality allows it to be a precursor in the synthesis of a wide array of more complex molecules. The hydroxyl group can undergo oxidation to form an aldehyde or participate in ether and ester formations. chemicalbook.com The bromine atom is a good leaving group in nucleophilic substitution reactions and is crucial for forming new carbon-carbon bonds through cross-coupling reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZCSFMDONRPQB-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-31-6 | |
| Record name | NSC148283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BROMO-2-METHYL-2-PROPEN-1-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Methodological Advancements for 3 Bromo 2 Methyl 2 Propen 1 Ol
Established Synthetic Routes to 3-Bromo-2-methyl-2-propen-1-OL
Established methods for the synthesis of (E)-3-Bromo-2-methyl-2-propen-1-ol primarily involve the reduction of corresponding carboxylic acids or esters. These routes are effective for laboratory-scale preparation, offering high yields through straightforward chemical transformations.
Two prominent methods include the reduction of methyl (E)-3-bromo-2-methyl-2-propenoate and (E)-3-bromomethacrylic acid. Both pathways utilize lithium aluminium tetrahydride (LiAlH₄), a powerful reducing agent capable of converting esters and carboxylic acids to primary alcohols.
The first route involves the reduction of methyl (E)-3-bromo-2-methyl-2-propenoate with LiAlH₄ in diethyl ether at 20 °C for one hour, reportedly achieving a quantitative yield. lookchem.com The second approach reduces (E)-3-bromomethacrylic acid with the same reducing agent but in a different solvent, tetrahydrofuran (B95107) (THF), over a 12-hour period at 20 °C under an inert atmosphere, resulting in a 98% yield. lookchem.com
Table 1: Established Synthetic Routes for (E)-3-Bromo-2-methyl-2-propen-1-ol
| Starting Material | Reagent | Solvent | Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| methyl (E)-3-bromo-2-methyl-2-propenoate | Lithium aluminium tetrahydride | Diethyl ether | 20 °C, 1 h | 100% | lookchem.com |
| (E)-3-bromomethacrylic acid | Lithium aluminium tetrahydride | Tetrahydrofuran | 20 °C, 12 h, Inert atmosphere | 98% | lookchem.com |
Stereoselective and Enantioselective Synthesis Strategies for Related Brominated Alkenols
While specific enantioselective routes to this compound are not extensively documented, the synthesis of related chiral brominated alkenols has been a significant area of research. These strategies are crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and natural product synthesis. Methodologies largely fall into two categories: catalytic approaches and the use of chiral auxiliaries.
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of brominated alkenols, catalytic enantioselective halogenation reactions are of primary importance.
A notable development is the catalytic enantioselective dibromination of allylic alcohols. wisc.edu This method can generate chiral dibromides, which are versatile building blocks. wisc.edu The challenge lies in controlling the stereochemical outcome, as common dibrominating agents react rapidly and non-selectively with alkenes. wisc.edu Research has shown that using a chiral diol catalyst can induce enantioselectivity. For instance, the dibromination of cinnamyl alcohol has been achieved with significant enantioinduction using a chiral diol catalyst, demonstrating the potential of this approach. wisc.edu
Another strategy is the enantioselective bromochlorination of allylic and homoallylic alcohols. nih.gov This reaction has been optimized to produce bromochloroalcohols in good yield and high enantiomeric excess (ee). nih.gov Such methods expand the toolkit for creating complex polyhalogenated natural products. nih.gov
Table 2: Examples of Catalytic Asymmetric Bromination of Alkenols
| Reaction Type | Substrate Type | Catalyst Type | Key Feature | Reference |
|---|---|---|---|---|
| Enantioselective Dibromination | Allylic Alcohols | Chiral Diol | Catalytic in chiral ligand, enabling access to enantioenriched dibromides. | wisc.edu |
| Enantioselective Bromochlorination | Allylic & Homoallylic Alcohols | Titanium-based catalyst with Schiff base ligand | Produces vicinal bromochloroalcohols with high enantioselectivity. | nih.govresearchgate.net |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This method is a robust and widely used strategy in asymmetric synthesis.
While not applied directly to this compound in the reviewed literature, the principle is broadly applicable to the synthesis of related chiral brominated compounds. For example, a substrate could be esterified with a chiral alcohol, followed by a diastereoselective bromination reaction. The stereocenter on the auxiliary would control the facial selectivity of the bromine addition to the double bond. Subsequent removal of the auxiliary would furnish the chiral brominated alkenol. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam.
Optimization of Reaction Parameters and Conditions for Enhanced Yield and Selectivity
The optimization of reaction parameters is critical for maximizing product yield and selectivity while minimizing byproducts. For bromination reactions, key variables include the choice of brominating agent, solvent, temperature, reaction time, and catalyst loading.
In the synthesis of related haloalcohols, several factors have been identified as crucial for success. For instance, in the catalytic enantioselective bromochlorination of a homoallylic alcohol, reaction concentration was a key parameter. researchgate.net Running the reaction at a lower concentration (0.025 M vs. 0.1 M) improved both the yield and the ratio of desired constitutional isomers. researchgate.net The addition of titanium(IV) isopropoxide as an additive also enhanced yield and enantioselectivity. researchgate.net
Stirring rate has also been identified as a critical factor in achieving consistent results in some halogenation reactions, with vigorous stirring (≥1500 rpm) being necessary to overcome issues related to reaction kinetics and competing non-selective background reactions. nih.gov The choice of brominating agent is also paramount; molecular bromine is effective but hazardous, leading to the development of many solid, safer bromo-organic compounds as alternatives. nih.gov
Table 3: Key Parameters for Optimization in Bromination Reactions
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Concentration | Can affect selectivity and yield by influencing reaction rates and catalyst aggregation. | Lowering concentration from 0.1 M to 0.025 M improved yield and isomeric ratio in a bromochlorination reaction. researchgate.net |
| Temperature | Controls reaction rate and can influence selectivity by favoring one reaction pathway over another. Crucial for managing exothermic reactions. | Maintaining low temperatures (e.g., -5 °C to 0 °C) is often necessary to control selectivity in brominations. nih.gov |
| Catalyst/Additive Loading | Impacts reaction rate, enantioselectivity, and cost-effectiveness. | The addition of Ti(OiPr)₄ improved both yield and enantiomeric excess in a haloalkenol synthesis. researchgate.net |
| Stirring Rate | Ensures homogeneity and can be critical for reproducibility in multiphase or fast reactions. | Vigorous stirring (≥1500 rpm) was required for consistent results in a selective bromochlorination. nih.gov |
Scalability and Industrial Feasibility of Synthetic Protocols
The transition of a synthetic route from a laboratory setting to an industrial scale presents numerous challenges. Key considerations for the synthesis of this compound and related compounds include cost of materials, safety, operational simplicity, and reproducibility.
The established routes to this compound via reduction with LiAlH₄ are effective at the lab scale but pose scalability challenges. LiAlH₄ is expensive and highly reactive, requiring specialized handling procedures and strict moisture control, which can complicate large-scale operations.
For industrial feasibility, alternative, more cost-effective, and safer reducing agents would be preferable. Similarly, bromination reactions using molecular bromine are often avoided on a large scale due to its high toxicity, corrosivity, and difficult handling. nih.gov The development of protocols using safer, solid brominating agents or in-situ generation of the active species is a key area of green chemistry. bohrium.com
Recent studies have demonstrated the scalability of related bromination and coupling reactions. For example, a one-pot bromination and cross-electrophile coupling of alcohols was successfully scaled from 0.25 mmol to 3.6 mmol using standard glassware. nih.gov In another case, the synthesis of bromonitromethane (B42901) was scaled to 56 grams by carefully controlling reaction parameters, such as using mechanical stirring instead of magnetic stirring to ensure adequate mixing and heat transfer in a larger reaction vessel. nih.gov These examples highlight that with careful process optimization, even complex and sensitive reactions can be made more scalable and robust.
Compound Index
Reactivity Profiles and Mechanistic Studies of 3 Bromo 2 Methyl 2 Propen 1 Ol
Nucleophilic Substitution Reactions at the Brominated Allylic Position
The presence of a bromine atom at an allylic position makes 3-bromo-2-methyl-2-propen-1-ol susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms, often leading to a mixture of products.
Elucidation of S(_N)1 and S(_N)2 Reaction Mechanisms and Competing Pathways
The competition between S(_N)1 and S(_N)2 pathways in the nucleophilic substitution of this compound is a critical aspect of its reactivity. The S(_N)1 mechanism is a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at either of the two electrophilic carbon centers. In contrast, the S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the carbon bearing the bromine atom, leading to an inversion of stereochemistry if the carbon is chiral.
The structure of this compound, being a primary allylic halide, presents a scenario where both mechanisms are plausible and can compete. The primary nature of the substrate would typically favor an S(_N)2 reaction due to reduced steric hindrance. However, the ability to form a resonance-stabilized allylic carbocation provides a viable pathway for an S(_N)1 reaction.
Several factors influence the dominant mechanistic pathway:
Nucleophile Strength: Strong, highly concentrated nucleophiles tend to favor the bimolecular S(_N)2 mechanism.
Solvent Polarity: Polar protic solvents can stabilize the carbocation intermediate, thus favoring the S(_N)1 pathway.
Leaving Group Ability: Bromine is a good leaving group, which facilitates both S(_N)1 and S(_N)2 reactions.
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the carbocation in the S(_N)1 pathway.
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Substrate | Tertiary > Secondary > Primary (allylic can be exception) | Primary > Secondary > Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) |
Influence of Alkene Moiety and Allylic Structure on Regioselectivity and Stereoselectivity
The alkene moiety in this compound plays a crucial role in determining the regioselectivity of nucleophilic substitution reactions, particularly those proceeding through an S(_N)1 or S(_N)1' mechanism. The resonance-stabilized allylic carbocation intermediate has two electrophilic centers, allowing for nucleophilic attack at either the α-carbon (C1) or the γ-carbon (C3).
Attack at the α-carbon results in the direct substitution product, while attack at the γ-carbon leads to an allylic rearrangement, a process often referred to as an S(_N)' reaction. The distribution of these two products is influenced by both steric and electronic factors. The methyl group at the C2 position can sterically hinder the approach of the nucleophile to the α-carbon, potentially favoring the formation of the rearranged product.
Stereoselectivity becomes a consideration if the reaction creates a new stereocenter. In an S(_N)2 reaction, a complete inversion of configuration at the reaction center is expected. In contrast, S(_N)1 reactions proceeding through a planar carbocation intermediate typically lead to a racemic or near-racemic mixture of enantiomers if a new stereocenter is formed.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent has a profound impact on the kinetics and selectivity of nucleophilic substitution reactions of this compound.
Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids can solvate both the leaving group anion and the carbocation intermediate through hydrogen bonding. This stabilization of the charged intermediates lowers the activation energy for the S(_N)1 pathway, thus increasing its rate.
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipole moments that allow them to solvate cations, but they are less effective at solvating anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the bimolecular S(_N)2 mechanism.
| Solvent Type | S(_N)1 Rate | S(_N)2 Rate | Primary Mechanism Favored |
| Polar Protic | Increases | Decreases | S(_N)1 |
| Polar Aprotic | Decreases | Increases | S(_N)2 |
| Nonpolar | Significantly Decreases | Significantly Decreases | Neither is highly favored |
Hydroxyl Group Transformations and Oxidation Chemistry
The primary hydroxyl group in this compound is a versatile functional handle that can undergo a variety of transformations. A key reaction is its oxidation to an aldehyde. Due to the presence of the allylic double bond, selective oxidizing agents are required to avoid reactions at the alkene.
Manganese dioxide (MnO₂) is a particularly effective reagent for the selective oxidation of allylic and benzylic alcohols. jove.commychemblog.comcommonorganicchemistry.comorganic-chemistry.orgnanotrun.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent such as dichloromethane (B109758) or chloroform. commonorganicchemistry.com The mechanism is believed to involve a radical pathway on the surface of the MnO₂. jove.comnanotrun.com This method is advantageous as it generally does not affect the carbon-carbon double bond or the allylic bromide.
Other transformations of the hydroxyl group could include esterification or etherification, providing pathways to a range of derivatives. These reactions would typically proceed under standard conditions, though care must be taken to choose reagents that are compatible with the allylic bromide and the alkene.
Electrophilic and Radical Reactions Involving the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical addition reactions.
In an electrophilic addition , an electrophile adds across the double bond. For example, the addition of a hydrogen halide (HX) would proceed via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon atom that already has more hydrogen atoms. However, in the case of this compound, both vinylic carbons are part of a tetrasubstituted double bond, which complicates the prediction of regioselectivity. The reaction with halogens, such as bromine (Br₂), would lead to the formation of a di- or tri-bromo derivative. savemyexams.comyoutube.comyoutube.comdocbrown.infolibretexts.org
Radical additions to the double bond can also occur, often initiated by light or a radical initiator. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism and typically exhibits anti-Markovnikov regioselectivity. Radical bromination using reagents like N-bromosuccinimide (NBS) could potentially lead to further substitution at other allylic positions, though the existing bromine atom would influence the reactivity. quora.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com
Allylic Rearrangements and Reactivity via Anionic Intermediates
Allylic rearrangements are a characteristic feature of the reactivity of this compound, particularly in nucleophilic substitution reactions as discussed in section 3.1.2. wikipedia.orglscollege.ac.in These rearrangements can also be induced under different conditions.
The formation of anionic intermediates can also lead to interesting reactivity. For example, deprotonation of the hydroxyl group would form an alkoxide. This could potentially participate in intramolecular reactions, although the formation of a three-membered ring via intramolecular Williamson ether synthesis might be disfavored.
Furthermore, the generation of an organometallic reagent, for instance by reaction with magnesium to form a Grignard reagent, would create a nucleophilic carbon center. The resulting Grignard reagent would be an allylic organometallic species, existing as a resonance hybrid. Subsequent reactions with electrophiles would likely yield a mixture of products resulting from attack at both the α and γ positions.
Cycloaddition and Pericyclic Reaction Potentials
While specific studies on this compound in cycloaddition and pericyclic reactions are not extensively documented, its structural motifs—a substituted vinyl bromide and an allylic alcohol—suggest a rich potential for such transformations. The reactivity can be inferred from analogous systems, providing a theoretical framework for its behavior.
Cycloaddition Reactions:
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In this context, this compound could theoretically act as a dienophile, reacting with a conjugated diene. The presence of the electron-withdrawing bromine atom and the electron-donating methyl and hydroxymethyl groups on the double bond creates a complex electronic environment that would influence the regioselectivity and stereoselectivity of the reaction.
Studies on similar 2-bromo-1,3-butadienes have shown them to be effective substrates in tandem Diels-Alder and cross-coupling sequences. These reactions can proceed with high yields and good to excellent endo diastereoselectivity, often catalyzed by a Lewis acid. researchgate.net This suggests that the vinyl bromide moiety in this compound could facilitate cycloaddition, with the bromine atom serving as a handle for subsequent transformations. researchgate.net
Pericyclic Reactions:
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. libretexts.org Key examples include electrocyclic reactions and sigmatropic rearrangements.
Electrocyclic Reactions: These intramolecular reactions involve the formation of a ring and a new sigma bond at the expense of a pi bond, or the reverse ring-opening process. For this compound to directly participate in an electrocyclic reaction, it would need to be part of a larger conjugated system. However, derivatives of this compound, upon further functionalization to create a conjugated diene or triene, could undergo thermally or photochemically induced electrocyclization. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, with thermal reactions of 4n π-electron systems proceeding in a conrotatory manner and 4n+2 π-electron systems in a disrotatory manner. masterorganicchemistry.commasterorganicchemistry.com
Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a π-system. libretexts.orgwikipedia.orgyoutube.com The imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement is a prominent example, which includes the Cope and Claisen rearrangements. If the hydroxyl group of this compound were converted to a vinyl ether, the resulting molecule would be a substrate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that yields a γ,δ-unsaturated carbonyl compound. libretexts.orglibretexts.org Similarly, incorporation into a 1,5-diene system could enable a Cope rearrangement. libretexts.orglibretexts.org These rearrangements proceed through a highly ordered, chair-like transition state, which allows for predictable stereochemical control. imperial.ac.uk
| Reaction Type | Potential Role of this compound | Key Influencing Factors | Expected Outcome |
| Diels-Alder [4+2] Cycloaddition | Dienophile | Electronic nature of substituents, Lewis acid catalysis | Substituted cyclohexene (B86901) derivative |
| Electrocyclic Reaction | Precursor to a conjugated system | Number of π-electrons (4n or 4n+2), Thermal or photochemical conditions | Cyclic compound with defined stereochemistry |
| Claisen imperial.ac.ukimperial.ac.uk-Sigmatropic Rearrangement | Precursor to an allyl vinyl ether | Chair-like transition state | γ,δ-Unsaturated carbonyl compound |
| Cope imperial.ac.ukimperial.ac.uk-Sigmatropic Rearrangement | Precursor to a 1,5-diene | Chair-like transition state | Isomeric 1,5-diene |
Halogenation and Dehydrohalogenation Pathways
The presence of both an alkene and an allylic system in this compound suggests multiple potential pathways for halogenation, while the vinyl bromide structure points towards specific dehydrohalogenation reactivity.
Halogenation Pathways:
Two primary halogenation pathways can be envisioned for this molecule: addition to the double bond and substitution at the allylic position.
Addition of Halogens to the Double Bond: Alkenes readily react with halogens like chlorine (Cl₂) and bromine (Br₂) to form vicinal dihalides. libretexts.orgdocsity.com This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. libretexts.org For this compound, reaction with Br₂ would be expected to yield 1,2,3-tribromo-2-methylpropan-1-ol. The regioselectivity of the nucleophilic attack by the bromide ion on the bromonium intermediate would be influenced by the electronic and steric effects of the substituents.
| Reactant | Reagent | Solvent | Product | Mechanism |
| This compound | Br₂ | CCl₄ | 1,2,3-Tribromo-2-methylpropan-1-ol | Electrophilic addition via cyclic bromonium ion |
| This compound | Cl₂ | CH₂Cl₂ | 1-Bromo-2,3-dichloro-2-methylpropan-1-ol | Electrophilic addition via cyclic chloronium ion |
Allylic Halogenation: Free radical halogenation can occur at the allylic position (the carbon atom adjacent to the double bond). libretexts.org This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator or light, which provides a low concentration of Br₂. masterorganicchemistry.com For this compound, the allylic position is the methyl group. Therefore, radical bromination would be expected to occur on the methyl group, leading to the formation of 3-bromo-2-(bromomethyl)-2-propen-1-ol. The reaction proceeds via a resonance-stabilized allylic radical intermediate. libretexts.orgmasterorganicchemistry.com
Dehydrohalogenation Pathways:
Dehydrohalogenation involves the elimination of a hydrogen halide. In the case of this compound, the vinyl bromide is the primary site for this reaction.
Base-Mediated Dehydrohalogenation: Treatment of vinyl halides with a strong base can lead to the formation of alkynes via an elimination reaction. organic-chemistry.org For this compound, elimination of HBr would require the removal of a proton from the adjacent carbon. However, the adjacent carbon is part of the double bond. The direct elimination from the sp²-hybridized carbon is difficult. A more plausible pathway would involve deprotonation of the hydroxyl group followed by an intramolecular substitution or a more complex rearrangement. Alternatively, a sufficiently strong base could potentially abstract a proton from the methyl group, leading to an interesting conjugated system. A study on the dehydrobromination of vinyl bromides using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) demonstrated the efficient synthesis of terminal acetylenes. researchgate.net Applying this to a derivative of this compound where the alcohol is protected could potentially yield a substituted propyne (B1212725).
Palladium-Catalyzed Dehydrohalogenation: More recent methods have employed palladium catalysts for the dehydrohalogenation of alkyl bromides under mild conditions. nih.gov While this is typically applied to saturated systems to form olefins, analogous catalytic systems could potentially be developed for vinyl bromides, although the mechanism would likely differ.
| Reaction Pathway | Reagents | Potential Product | Mechanistic Feature |
| Addition Halogenation | Br₂, CCl₄ | 1,2,3-Tribromo-2-methylpropan-1-ol | Cyclic bromonium ion intermediate, anti-addition |
| Allylic Halogenation | NBS, light/heat | 3-Bromo-2-(bromomethyl)-2-propen-1-ol | Resonance-stabilized allylic radical |
| Base-Mediated Dehydrohalogenation | Strong base (e.g., TBAF) | Substituted propyne derivative (with OH protection) | E2 elimination from vinyl halide |
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Bromo-2-methyl-2-propen-1-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four chemically non-equivalent proton environments in the molecule.
Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, but typically appears in the range of 0.5-5.0 ppm. compoundchem.com
Methylene (B1212753) Protons (-CH₂OH): The two protons of the methylene group adjacent to the oxygen are expected to produce a signal around 3.4-4.0 ppm. orgchemboulder.comopenstax.org This signal would likely appear as a doublet due to coupling with the adjacent vinylic proton.
Vinylic Proton (=CHBr): The single proton attached to the carbon bearing the bromine atom is anticipated to resonate downfield, in the vinylic region of 4.6-5.9 ppm, due to the influence of the double bond and the electronegative bromine atom. orgchemboulder.comusp.br This signal would be a triplet due to coupling with the methylene protons.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the double bond are expected to give a signal in the allylic region, around 1.7 ppm. orgchemboulder.comopenstax.org
¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. For this compound, four unique signals are predicted, one for each carbon atom.
Methylene Carbon (-CH₂OH): The carbon of the CH₂OH group is expected to have a chemical shift in the range of 50-65 ppm, influenced by the attached oxygen atom. libretexts.org
Vinylic Carbons (C=C): The two sp²-hybridized carbons of the double bond will resonate between 115 and 140 ppm. libretexts.orglibretexts.org The carbon atom bonded to the bromine (C-Br) is expected to be further upfield within this range compared to the methyl-substituted carbon (C-CH₃) due to the heavy atom effect of bromine. Alkyl bromides typically show carbon signals in the 30-70 ppm range. wisc.edu
Methyl Carbon (-CH₃): The methyl carbon signal is predicted to appear in the upfield region of the spectrum, typically between 10 and 20 ppm. libretexts.org
2D NMR Spectroscopy (NOESY) To unambiguously confirm the stereochemistry (E/Z isomerism) of the double bond, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be employed. This technique detects through-space correlations between protons that are in close proximity. For the E-isomer, a correlation would be expected between the vinylic proton (=CHBr) and the methyl protons (-CH₃). Conversely, for the Z-isomer, a NOESY correlation would be observed between the vinylic proton and the methylene protons (-CH₂OH).
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~1.7 | Singlet (s) |
| ¹H | =CHBr | ~4.6 - 5.9 | Triplet (t) |
| ¹H | -CH₂OH | ~3.4 - 4.0 | Doublet (d) |
| ¹H | -OH | ~0.5 - 5.0 | Broad Singlet (br s) |
| ¹³C | -CH₃ | ~10 - 20 | N/A (Decoupled) |
| ¹³C | -CH₂OH | ~50 - 65 | N/A (Decoupled) |
| ¹³C | =CHBr | ~115 - 140 | N/A (Decoupled) |
| ¹³C | =C(CH₃) | ~115 - 140 | N/A (Decoupled) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are complementary; IR spectroscopy measures absorption based on changes in dipole moment, while Raman spectroscopy measures scattering based on changes in polarizability. wikipedia.org
Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by several key absorption bands:
O-H Stretch: A strong and broad absorption band is expected in the region of 3500–3200 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group. orgchemboulder.com
C-H Stretches: Absorptions corresponding to C-H stretching will appear in two distinct regions. The sp² C-H stretch of the vinylic proton is expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), while the sp³ C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹). orgchemboulder.commasterorganicchemistry.com
C=C Stretch: A medium-intensity absorption for the carbon-carbon double bond stretch is anticipated in the 1680–1640 cm⁻¹ region. orgchemboulder.comlibretexts.org
C-O Stretch: A strong C-O stretching vibration from the primary alcohol is expected in the fingerprint region, typically around 1320–1000 cm⁻¹. orgchemboulder.com
C-Br Stretch: The carbon-bromine bond stretch gives rise to a characteristic absorption at lower wavenumbers, generally found in the 690–515 cm⁻¹ range. libretexts.orgorgchemboulder.com
Raman Spectroscopy Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. bruker.com
C=C Stretch: The C=C double bond, being highly polarizable, is expected to produce a strong and sharp signal in the Raman spectrum in the 1680–1640 cm⁻¹ region.
C-Br Stretch: The C-Br bond is also expected to be Raman active, showing a signal in the 690–515 cm⁻¹ range.
Symmetric Stretches: Symmetric C-H stretching and bending vibrations of the methyl and methylene groups are also typically observable in the Raman spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3500–3200 | Strong, Broad | Weak |
| C(sp²)-H stretch | 3100–3000 | Medium | Medium |
| C(sp³)-H stretch | 3000–2850 | Medium | Strong |
| C=C stretch | 1680–1640 | Medium | Strong |
| C-O stretch | 1320–1000 | Strong | Weak |
| C-Br stretch | 690–515 | Medium | Strong |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
For this compound (C₄H₇BrO), the most striking feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. whitman.edu This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
M⁺ peak (with ⁷⁹Br): m/z ≈ 150
M+2 peak (with ⁸¹Br): m/z ≈ 152
The molecular ions are often energetically unstable and undergo fragmentation, providing valuable structural clues. chemguide.co.uk Common fragmentation pathways for this allylic alcohol would include:
Loss of a bromine radical (•Br): This would result in a fragment ion [M-Br]⁺ at m/z 71. This is often a favorable fragmentation for organobromine compounds.
Loss of water (H₂O): Alcohols frequently undergo dehydration, leading to a fragment ion [M-H₂O]⁺. libretexts.orgyoutube.com This would produce isotopic peaks at m/z 132 and 134.
Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of the C-C bond adjacent to the double bond could lead to the loss of the •CH₂OH radical (mass 31), resulting in a brominated fragment [M-CH₂OH]⁺ with isotopic peaks at m/z 119 and 121.
| Predicted m/z | Ion Identity | Notes |
|---|---|---|
| 150, 152 | [C₄H₇BrO]⁺ (M⁺) | Molecular ion peak cluster, characteristic 1:1 ratio for bromine. |
| 132, 134 | [M - H₂O]⁺ | Result of dehydration, a common fragmentation for alcohols. |
| 119, 121 | [M - •CH₂OH]⁺ | Result of C-C bond cleavage. |
| 71 | [M - •Br]⁺ | Result of C-Br bond cleavage. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. orgchemboulder.com This analysis yields a precise electron density map from which the positions of all atoms can be determined.
While no public crystal structure data for this compound is currently available, a successful crystallographic analysis would provide unambiguous confirmation of:
Molecular Geometry: Precise measurements of all bond lengths (e.g., C=C, C-C, C-O, C-Br, C-H) and bond angles, providing insight into the electronic structure and hybridization.
Stereochemistry: An unequivocal assignment of the double bond's configuration as either E or Z.
Conformation: The preferred torsional angles of the molecule in the solid state, particularly around the C-C and C-O single bonds, revealing the molecule's three-dimensional shape.
Intermolecular Interactions: The packing of molecules within the crystal lattice would be elucidated, revealing any significant intermolecular forces, such as hydrogen bonds involving the hydroxyl group, which dictate the solid-state properties of the compound.
| Parameter Type | Specific Examples |
|---|---|
| Bond Lengths (Å) | C=C, C-Br, C-O, C-C, C-H, O-H |
| Bond Angles (°) | ∠C=C-C, ∠C=C-Br, ∠C-C-O |
| Torsional Angles (°) | Br-C=C-C, C=C-C-O |
| Intermolecular Interactions | Hydrogen bond distances and angles (O-H···O) |
Computational Chemistry and Theoretical Investigations
Reaction Pathway Modeling and Transition State Characterization
The search did not uncover any studies that modeled reaction pathways or characterized transition states involving 3-Bromo-2-methyl-2-propen-1-OL.
Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations
There is a lack of published research predicting the stereoselectivity and regioselectivity of chemical transformations for this compound using computational models.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics simulations focused on the conformational analysis or intermolecular interactions of this compound were found.
The absence of this specific information prevents the creation of the requested detailed article. The highly technical and specific nature of the inquiry suggests that such research may exist in specialized, non-publicly indexed academic journals or proprietary databases. Without access to the specific sources, a comprehensive and accurate article on the computational chemistry of this compound cannot be generated at this time.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Molecules
3-Bromo-2-methyl-2-propen-1-ol is recognized for its utility as a flexible building block in multi-step organic synthesis. The distinct reactivity of its two functional groups—the vinyl bromide moiety, which can participate in cross-coupling reactions, and the hydroxyl group, which can be protected, oxidized, or used as a nucleophile—enables its incorporation into a wide array of more complex structures. A notable application is its use in the stereoselective and enantioselective preparation of biologically active compounds such as omuralide, 7-epi-omuralide, and lactacystin (B1674225) lookchem.com. These syntheses showcase the compound's ability to introduce specific structural motifs that are crucial for the final molecule's function.
Chiral Pool Applications and Enantiopure Target Synthesis
The prochiral nature of this compound makes it a valuable starting point for the synthesis of enantiomerically pure compounds. Through asymmetric synthesis techniques, chemists can selectively transform the molecule to yield chiral products with high enantiomeric excess.
The strategic use of this compound is evident in the enantioselective synthesis of important biologically active molecules. For instance, it serves as a key intermediate in the preparation of specific enantiomers of the proteasome inhibitor lactacystin and its structural analogs, omuralide and 7-epi-omuralide lookchem.com. The ability to control the stereochemistry during the synthesis is critical, as different enantiomers of a compound can have vastly different biological effects.
While this compound is a potent synthetic tool, its specific application as a direct precursor in the synthesis of certain complex natural products requires careful examination of the literature.
Muscopyridine (B1213017): Research has shown the synthesis of the odoriferous alkaloid muscopyridine from a structurally related but distinct starting material, (S)-(+)-3-bromo-2-methyl-1-propanol, which is a saturated alcohol researchgate.net.
Polycavernoside A: The total synthesis of this lethal toxin from red algae has been achieved through various routes, often employing starting materials such as methyl (S)-3-hydroxy-2-methylpropionate, but not this compound nih.govnih.gov.
Allopumiliotoxin: Syntheses of this class of alkaloids found in poison dart frogs have been documented starting from precursors like (R)-tert-butyl-3-hydroxy-pent-4-enoate, without the direct involvement of this compound nih.gov.
Utilization in Pharmaceutical and Agrochemical Intermediate Production
The value of this compound extends to the production of key intermediates for the pharmaceutical and agrochemical industries. Its role in the synthesis of lactacystin and omuralide, compounds with significant biological activity, highlights its utility in creating precursors for potential therapeutic agents lookchem.com. The structural framework provided by this starting material is integral to the core of these complex molecules, demonstrating its importance in the development pipeline for new drugs.
Development of Novel Materials and Supramolecular Structures
In the realm of materials science, the dual functionality of this compound presents opportunities for the creation of new polymers and supramolecular assemblies. The vinyl bromide can be engaged in polymerization or metal-catalyzed coupling reactions, while the alcohol group offers a site for esterification or etherification, allowing the molecule to be tethered to other structures or surfaces.
The synthesis of dendronized fullerenes involves attaching branched polymeric structures (dendrons) to a fullerene core to modify its properties. While the functional groups of this compound make it a plausible candidate for constructing such dendrons, its specific use as an intermediate for dendronized fullerenes is not prominently documented in available scientific literature.
Formation of Homochiral Porous Molecular Networks
There is currently no specific information available in scientific literature detailing the use of this compound in the formation of homochiral porous molecular networks.
Nanomaterial Fabrication (e.g., ZnO nanorods)
Detailed research findings on the application of this compound in the fabrication of nanomaterials, such as zinc oxide (ZnO) nanorods, are not presently found in surveyed scientific sources.
Cross-Coupling Reactions and Transition Metal Catalysis
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The presence of a vinyl bromide moiety allows it to participate in reactions such as the Suzuki and Heck couplings.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming a carbon-carbon bond by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyonedalabs.com For this compound, the vinyl bromide can react with various aryl or vinyl boronic acids to generate more complex molecular architectures.
The general catalytic cycle for the Suzuki reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. nih.gov
While specific examples detailing the Suzuki coupling of this compound are not prevalent, the reactivity of the vinyl bromide group is well-established, making it a viable substrate for such transformations.
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org In this context, this compound can serve as the unsaturated halide.
The mechanism of the Heck reaction typically proceeds through the following steps:
Oxidative Addition: A Pd(0) catalyst reacts with the vinyl bromide of this compound.
Alkene Insertion (Migratory Insertion): The alkene coupling partner coordinates to the palladium complex and then inserts into the palladium-carbon bond.
Syn-Beta-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species is reductively eliminated with the help of a base to regenerate the active Pd(0) catalyst. wikipedia.org
The Heck reaction provides a valuable method for the olefination of this compound, allowing for the introduction of various substituents at the bromine-bearing carbon.
Below is a table summarizing the key features of these cross-coupling reactions as they would apply to this compound.
| Reaction | Coupling Partner | Catalyst | Key Bond Formed |
| Suzuki Coupling | Organoboron Compound (e.g., Arylboronic acid) | Palladium Complex | C(sp²) - C(sp²) |
| Heck Reaction | Alkene | Palladium Complex | C(sp²) - C(sp²) |
Derivative Chemistry and Structure Reactivity Relationships
Synthesis and Functionalization of Related Brominated Alkenols (e.g., (E)-3-iodo-2-methyl-2-propen-1-ol)
The synthesis of related halogenated alkenols, such as the iodo-analog (E)-3-iodo-2-methyl-2-propen-1-ol, provides access to substrates with altered reactivity, particularly for metal-catalyzed cross-coupling reactions where the carbon-iodine bond is more reactive than the carbon-bromine bond. The synthesis of this iodo-analog can be achieved through methods like the hydroiodination of a corresponding propargyl alcohol or via a halogen exchange reaction from the parent bromo-alkenol.
These iodo-derivatives serve as valuable intermediates. Their enhanced reactivity in reactions like Suzuki and Sonogashira couplings allows for the formation of carbon-carbon bonds under milder conditions compared to their bromo counterparts. This facilitates the construction of complex molecular scaffolds.
| Related Compound | IUPAC Name | CAS Number | Molecular Formula |
| (E)-3-iodo-2-methyl-2-propen-1-ol | (E)-3-iodo-2-methylprop-2-en-1-ol | 70396-11-1 | C4H7IO |
Exploration of Derivatives with Modified Functional Groups
The two primary functional groups of 3-bromo-2-methyl-2-propen-1-ol—the hydroxyl group and the vinyl bromide—can be independently or concurrently modified to yield a wide array of derivatives.
Reactions at the Hydroxyl Group:
Oxidation: The primary alcohol can be oxidized to form 3-bromo-2-methyl-2-propenal or further to 3-bromo-2-methyl-2-propenoic acid, introducing new carbonyl functionalities.
Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides can protect the hydroxyl group or introduce specific ester or ether moieties, altering the molecule's steric and electronic properties.
Reactions at the Vinyl Bromide:
Nucleophilic Substitution: While challenging at an sp² carbon, under specific conditions, the bromide can be displaced by potent nucleophiles.
Metal-Catalyzed Cross-Coupling: This is the most significant reaction pathway, enabling the formation of C-C, C-N, and C-O bonds, as detailed in the following section.
These modifications are crucial for building molecular complexity and for synthesizing analogs used in various fields of chemical research.
Halogen Exchange and Organometallic Coupling Reactions
The vinyl bromide moiety is a key site for synthetic transformations, particularly through halogen exchange and organometallic cross-coupling reactions.
Halogen Exchange: The Finkelstein reaction can be employed to convert the vinyl bromide to the more reactive vinyl iodide by treatment with an iodide salt such as sodium iodide in acetone. This transformation is often a preparatory step for subsequent coupling reactions where a more reactive leaving group is desired.
Organometallic Coupling Reactions: Organometallic coupling reactions are powerful tools for forming new carbon-carbon bonds. libretexts.org this compound is a suitable substrate for several such reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the vinyl bromide with an organoborane (boronic acid or ester) in the presence of a base. libretexts.orgmasterorganicchemistry.com It is a highly versatile method for creating new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, enabling the synthesis of substituted styrenes, biaryls, and conjugated dienes. libretexts.orgmasterorganicchemistry.com
Gilman Reagents: Lithium diorganocopper compounds (Gilman reagents, R₂CuLi) react with organohalides, including vinyl bromides, to form a new carbon-carbon bond by replacing the halogen atom with one of the organic groups from the reagent. libretexts.org This method is effective for coupling with a wide range of alkyl, vinyl, and aryl groups. libretexts.org
| Coupling Reaction | Catalyst/Reagent | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium complex (e.g., Pd(PPh₃)₄) | Boronic acid/ester (R-B(OH)₂) | C-C |
| Gilman Reaction | Lithium Diorganocopper (R₂CuLi) | Organohalide | C-C |
Synthesis of Polyfunctionalized Analogs (e.g., tellurium-containing, sulfone, nitroalkene, pyridine (B92270) derivatives)
The strategic functionalization of this compound allows for the synthesis of highly diverse and polyfunctionalized molecules.
Tellurium-Containing Analogs: Organotellurium compounds can be synthesized from organohalide precursors. ekb.eg For instance, reaction with sodium telluride (Na₂Te) can lead to the formation of divinyl tellurides, or reaction with an aryltellurium species could yield mixed alkyl-aryl tellurides. thieme-connect.de These compounds are of interest in materials science and as reagents in organic synthesis. ekb.egnih.gov
Sulfone Derivatives: Allylic sulfones can be prepared via nucleophilic substitution of the bromide with a sulfinate salt, such as sodium benzenesulfinate. This reaction introduces the sulfonyl group (–SO₂–), a functional group prevalent in medicinal chemistry and a useful activating group in organic synthesis.
Nitroalkene Derivatives: While direct conversion can be complex, synthetic routes to nitroalkene analogs often involve multi-step sequences. For example, the aldehyde derivative (3-bromo-2-methyl-2-propenal) could undergo a Henry reaction with a nitroalkane, followed by dehydration to yield a conjugated nitroalkene. These derivatives are potent Michael acceptors and versatile building blocks in synthesis.
Pyridine Derivatives: The C4 backbone of this compound can be incorporated into heterocyclic rings like pyridine through various cyclization and annulation strategies. ijpsonline.com For example, it could potentially act as a four-carbon synthon in reactions with ammonia (B1221849) or amines and a carbonyl compound in variations of the Hantzsch pyridine synthesis or related methodologies to construct the pyridine ring. organic-chemistry.orgnih.gov
Methodologies for Purity Assessment and Stereochemical Control
Chromatographic Separation Techniques for Isomer Analysis (e.g., TLC, GC, HPLC)
Chromatographic methods are fundamental to the separation and purification of organic compounds, allowing for the resolution of complex mixtures and the analysis of isomeric purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique that can be employed for monitoring reaction progress and for preliminary purity assessment. For a compound like 3-Bromo-2-methyl-2-propen-1-ol, a suitable stationary phase, such as silica (B1680970) gel, would be used in conjunction with a mobile phase of appropriate polarity to achieve separation from starting materials, byproducts, and any degradation products. While specific conditions for this exact compound are not readily published, a common mobile phase for allylic alcohols might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with a universal reagent like potassium permanganate (B83412) or iodine.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Given the predicted boiling point of this compound (around 170°C), GC is a viable method for assessing its purity and analyzing the ratio of (E) and (Z) isomers lookchem.com. A capillary column with a suitable stationary phase (e.g., a non-polar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol phase) would be selected based on the polarity of the isomers. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The ratio of the geometric isomers can be determined by integrating the peak areas in the resulting chromatogram. For enhanced sensitivity and structural confirmation, GC can be coupled with a mass spectrometer (GC-MS).
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, both normal-phase and reversed-phase HPLC could be employed.
Normal-Phase HPLC: This would typically involve a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase. This mode is often effective for separating geometric isomers.
Reversed-Phase HPLC: This is the more common HPLC mode, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol).
Since this compound does not possess a chiral center, the primary focus of HPLC would be on separating the (E) and (Z) geometric isomers and quantifying impurities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a powerful tool for separating enantiomers of chiral compounds, a category that includes many allylic alcohols researchgate.netphenomenex.comnih.govsigmaaldrich.com. While not directly applicable to the achiral this compound, the principles of chiral chromatography are essential for a wide range of structurally related molecules.
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Primary Application for this compound |
| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, preliminary purity check |
| GC | DB-5 (5% Phenyl-methylpolysiloxane) | Helium | Separation and quantification of (E)/(Z) isomers, impurity profiling |
| HPLC (RP) | C18 (Octadecylsilyl silica gel) | Acetonitrile/Water | Purity determination, quantification |
Spectroscopic Methods for Enantiomeric and Diastereomeric Excess Determination
While this compound is achiral, understanding spectroscopic methods for stereochemical analysis is crucial in organic chemistry. For related chiral molecules, these techniques are indispensable. For this compound, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the structure and determining the ratio of geometric isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for the structural elucidation of organic molecules. For this compound, NMR can:
Confirm the presence of key functional groups (hydroxyl, methyl, vinyl protons).
Distinguish between the (E) and (Z) isomers. The chemical shifts of the vinyl proton and the methyl group protons are typically different for the two isomers due to their different spatial relationships with the bromine atom. The coupling constants between protons across the double bond can also provide stereochemical information.
Quantify the ratio of the (E) and (Z) isomers by integrating the signals corresponding to each isomer in the ¹H NMR spectrum.
For chiral molecules, NMR spectroscopy can be used to determine enantiomeric excess, often through the use of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which can then be distinguished by NMR.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and absorptions for C=C and C-Br bonds.
Quality Control and Analytical Standards in Research and Production
Effective quality control (QC) is essential to ensure the reliability and reproducibility of scientific research and chemical production azolifesciences.comwikipedia.org. This involves a systematic approach to verifying the identity, purity, and quality of a substance against predefined specifications.
The Role of Analytical Standards: Analytical reference standards are highly purified and well-characterized materials used as a benchmark for analytical measurements spectrumchemical.comlimarr-ent.plveeprho.com. They are crucial for:
Identity Confirmation: Comparing the analytical data (e.g., retention time in chromatography, NMR spectrum) of a sample to that of a certified reference standard.
Purity Assessment: Quantifying the amount of the main component in a sample by comparing its response to that of the standard.
Method Validation: Ensuring that an analytical method is accurate, precise, and fit for its intended purpose wikipedia.org.
For a compound like this compound, where commercial standards may not be readily available as certified reference materials, a well-characterized in-house or "primary" standard would need to be prepared. This involves rigorous purification (e.g., by distillation or chromatography) and comprehensive characterization using a suite of analytical techniques (e.g., NMR, MS, elemental analysis) to establish its purity.
Quality Control Procedures: A robust QC program for this compound would involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
